二硫代乙基卡波地那非

描述

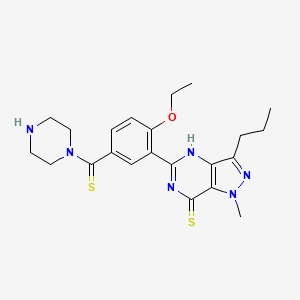

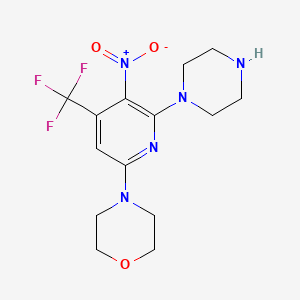

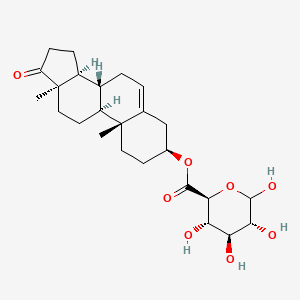

Dithiodesethylcarbodenafil is a chemical compound . Its molecular formula is C22H28N6OS2 . The average mass is 456.627 Da and the monoisotopic mass is 456.176605 Da .

Molecular Structure Analysis

The molecular structure of Dithiodesethylcarbodenafil is defined by its molecular formula, C22H28N6OS2 . The exact structure would require more specific information or advanced analytical techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of Dithiodesethylcarbodenafil are not explicitly mentioned in the available resources. Such properties are typically determined through laboratory analysis and can include factors such as solubility, stability, and reactivity .科学研究应用

鉴定和分析

膳食补充剂中的鉴定:二硫代乙基卡波地那非已被确认为膳食补充剂中的一种次要成分。通过对在情趣商店出售的补充剂进行分析,发现了它与其他化合物一起存在。该化合物是通过核磁共振和质谱等技术进行表征的(Schramek, Wollein, & Eisenreich, 2014)。

结构阐明:另一项研究专注于在预混粉中检测和结构阐明二硫代乙基卡波地那非。该结构是通过液相色谱-四极杆-飞行时间质谱(LC-Q-TOF/MS)、核磁共振(NMR)和红外(IR)光谱进行表征的(Yun, Shin, Choi, Kwon, & Jo, 2018)。

从健康补充剂中分离新化合物:从一种健康补充剂中分离出一种新的二硫代卡波地那非化合物,其在结构上与二硫代乙基卡波地那非相似。这涉及使用LC-UV、傅里叶变换红外(FTIR)和高分辨质谱技术(Kee, Low, & Ge, 2017)。

在其他领域的应用

光电子学:虽然与二硫代乙基卡波地那非没有直接关联,但在光电子学和先进半导体材料领域的研究,如石墨烯包覆的MoS2超薄微花状结构,展示了材料科学的广泛应用范围及其在各个领域的潜在应用。这些进展可能会间接影响分析和操纵二硫代乙基卡波地那非等化合物的方法(Anwer et al., 2019)。

纳米技术的进展:在针对骨疾病和再生的靶向药物传递中探索的纳米结构颗粒和支架的发展代表了生物医学应用的前沿。这些技术未来可能被应用于传递或操纵类似二硫代乙基卡波地那非的化合物(Gu, Wu, Chen, & Xiao, 2013)。

作用机制

Target of Action

Dithiodesethylcarbodenafil is a related compound of Sildenafil . Sildenafil is known to inhibit phosphodiesterase type 5 (PDE5) . Therefore, it is reasonable to infer that Dithiodesethylcarbodenafil may also target PDE5. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation .

Mode of Action

The mode of action of Dithiodesethylcarbodenafil is likely similar to that of Sildenafil, given their structural similarity . Sildenafil enhances the effect of nitric oxide (NO) by inhibiting PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE5 by Sildenafil causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum . Dithiodesethylcarbodenafil may act in a similar manner.

Biochemical Pathways

The biochemical pathways affected by Dithiodesethylcarbodenafil are likely to be those involved in the NO-cGMP signaling pathway. This pathway plays a crucial role in vascular smooth muscle relaxation and vasodilation . By inhibiting PDE5, Dithiodesethylcarbodenafil may prevent the breakdown of cGMP, thereby enhancing the effects of NO and promoting vasodilation .

Pharmacokinetics

Based on its structural similarity to sildenafil, it may have similar absorption, distribution, metabolism, and excretion (adme) properties . Sildenafil is rapidly absorbed, has a distribution volume of 105 L, is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route), and is excreted in feces (~80%, as metabolites) and urine (~13%) .

Result of Action

The molecular and cellular effects of Dithiodesethylcarbodenafil’s action are likely to involve the relaxation of vascular smooth muscle and the promotion of blood flow, particularly in the corpus cavernosum . This is due to the inhibition of PDE5 and the subsequent increase in cGMP levels .

Action Environment

Factors such as diet, lifestyle, and overall health status can influence the pharmacokinetics and pharmacodynamics of many drugs . For instance, a high-fat meal can slow the absorption of Sildenafil . Therefore, similar factors might also influence the action of Dithiodesethylcarbodenafil.

安全和危害

未来方向

属性

IUPAC Name |

5-[2-ethoxy-5-(piperazine-1-carbothioyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6OS2/c1-4-6-16-18-19(27(3)26-16)21(30)25-20(24-18)15-13-14(7-8-17(15)29-5-2)22(31)28-11-9-23-10-12-28/h7-8,13,23H,4-6,9-12H2,1-3H3,(H,24,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNZWMQJHZVNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=S)N4CCNCC4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dithiodesethylcarbodenafil | |

CAS RN |

1610830-81-3 | |

| Record name | Dithiodesethylcarbodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610830813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DITHIODESETHYLCARBODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O465G4R4R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1494394.png)

![2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1494405.png)

![5,6'-Dibromo-5'-methyl-[2,3']bipyridine](/img/structure/B1494415.png)

![Disodium;[(2S,3R)-3,4-dihydroxy-1-methoxybutan-2-yl] phosphate](/img/structure/B1494425.png)

![Methyl (4r)-4-[(10r,13r,17r)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1494428.png)